molecular formula C5H6ClF3O B3100220 2-Methyl-4,4,4-trifluorobutyryl chloride CAS No. 136564-78-8

2-Methyl-4,4,4-trifluorobutyryl chloride

Cat. No. B3100220
CAS RN: 136564-78-8
M. Wt: 174.55 g/mol
InChI Key: KJGTUKSHPIVAPB-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-trifluorobutyryl chloride is a chemical compound with the CAS number 136564-78-8 . It has a molecular weight of 174.55 and its IUPAC name is 4,4,4-trifluoro-2-methylbutanoyl chloride .


Molecular Structure Analysis

The InChI code for 2-Methyl-4,4,4-trifluorobutyryl chloride is 1S/C5H6ClF3O/c1-3(4(6)10)2-5(7,8)9/h3H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

2-Methyl-4,4,4-trifluorobutyryl chloride has a molecular formula of C5H6ClF3O . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Organic Compounds

2-Methyl-4,4,4-trifluorobutyryl chloride serves as a critical intermediate in synthesizing various organic compounds. For instance, it is used in the preparation of 2-Methyl-2-hydroxy-1-phenyl-1-butanone through a series of reactions involving chlorination and hydrolysis, showcasing its role in building complex molecules with high yields (Fan Li-chang, 2008).

Polymer and Materials Science

In the realm of polymer science, this compound is instrumental in the metal-catalyzed living radical graft copolymerization of olefins. This process highlights its significance in creating novel polymeric materials with specific functionalities, underscoring its importance in materials science and engineering (V. Percec & F. Asgarzadeh, 2001).

Fluorinated Polymer Development

The development of fluorinated acrylate polymers is another area where 2-Methyl-4,4,4-trifluorobutyryl chloride finds application. It plays a role in preparing short perfluoroalkyl group-containing monomers, contributing to the creation of materials with unique properties such as hydrophobicity and chemical resistance, which are essential for various industrial applications (Qinghua Zhang et al., 2014).

properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c1-3(4(6)10)2-5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGTUKSHPIVAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,4,4-trifluorobutyryl chloride

Synthesis routes and methods

Procedure details

To 2-methyl-4,4,4-trifluorobutyric acid (172 g) in methylene chloride (150 mL) and N,N-dimethylformamide (3.5 mL) at 0° C., under nitrogen was added (dropwise) oxalyl chloride (125 mL). The mixture was allowed to warm to ambient temperature and stirred for 16 hours. After distillation of the solvent, distillation using a concentric tube distillation column (40 cm×15 mm) afforded 2-methyl-4,4,4-trifluorobutyryl chloride (about 99% purity, 79.87 g, 42%); bp 115.0°-116.0° C. (at atmospheric pressure, measured at room temperature as 763.27 mm Hg); GLC: tR =5.04 min; MS(CI): 139 (M+H-HCl).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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